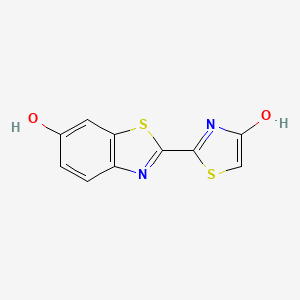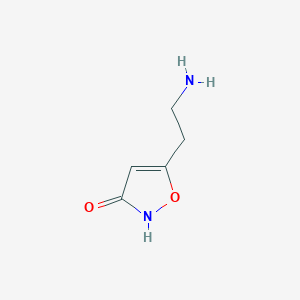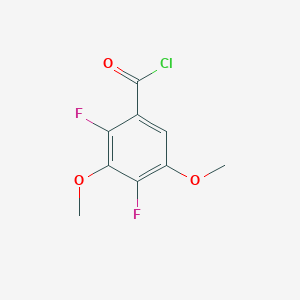
(R)-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an aminoethanol moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under appropriate conditions.
Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of pyridine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The aminoethanol moiety can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(5-bromopyridin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
®-2-Amino-2-(5-chloropyridin-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chiral nature of the compound also adds to its uniqueness, as the ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 |
Clave InChI |
JAIFDFWWZUAGIS-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=NC=C1Cl)[C@H](CO)N |
SMILES canónico |
C1=CC(=NC=C1Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


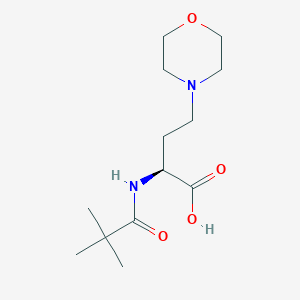



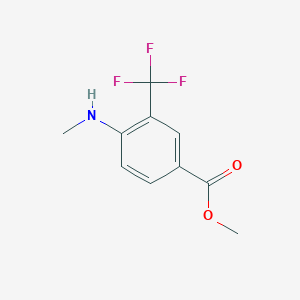
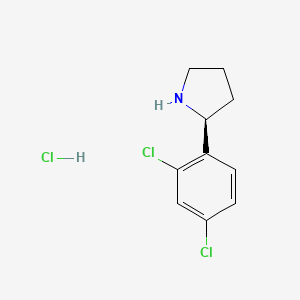
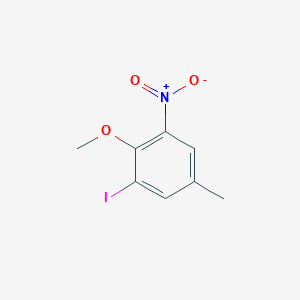
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)


